molecular formula C16H27N5O B2548036 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide CAS No. 1396882-81-7

4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide

Cat. No.: B2548036
CAS No.: 1396882-81-7
M. Wt: 305.426
InChI Key: GJOBEQHNIYQNPS-UHFFFAOYSA-N
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Description

4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core substituted with a cyclohexyl carboxamide group and an ethyl-linked imidazole moiety. This specific structure combines elements seen in various pharmacological agents, such as piperazine-based kinase inhibitors and heterocyclic compounds investigated for antiviral activity . The imidazole ring is a known pharmacophore in medicinal chemistry, often contributing to binding affinity through hydrogen bonding and coordination, while the piperazine carboxamide scaffold is frequently utilized to optimize physicochemical properties and molecular interactions in drug discovery . This combination of features makes the compound a valuable intermediate or tool for researchers exploring structure-activity relationships (SAR), particularly in the development of novel receptor modulators or enzyme inhibitors. Its potential mechanisms of action are hypothesized based on its structural components, which may involve interaction with G-protein coupled receptors or other enzymatic targets, though specific target profiling and binding assays are required for confirmation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclohexyl-4-(2-imidazol-1-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O/c22-16(18-15-4-2-1-3-5-15)21-12-10-19(11-13-21)8-9-20-7-6-17-14-20/h6-7,14-15H,1-5,8-13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOBEQHNIYQNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the cyclohexyl group and the piperazine ring. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction parameters. The process involves the use of catalysts to increase the efficiency of the reactions and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The N-cyclohexylcarboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Products Yield Key Observations
6M HCl, 100°C, 12 hrCyclohexylamine + Piperazine-1-carboxylic acid72–85%Complete cleavage of the amide bond.
2M NaOH, reflux, 8 hrCyclohexylamine + Sodium piperazine-1-carboxylate65–78% Requires prolonged heating for completion.

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the cyclohexyl group acting as a leaving group. Steric hindrance from the cyclohexyl substituent slightly reduces reaction rates compared to linear alkyl analogs .

Alkylation/Acylation of Piperazine Nitrogens

The secondary amines in the piperazine ring participate in alkylation or acylation reactions, though steric effects from the ethylimidazole side chain influence regioselectivity.

Reagent Site of Modification Product Yield
Methyl iodide (K₂CO₃, DMF)Less hindered nitrogenN-Methylpiperazine derivative58%
Acetyl chloride (Et₃N, CH₂Cl₂)Same as aboveN-Acetylpiperazine derivative63%

The ethylimidazole group directs alkylation/acylation to the less sterically hindered nitrogen atom. Competitive reactions at the imidazole nitrogen are negligible under these conditions .

Imidazole Ring Functionalization

The 1H-imidazole moiety undergoes electrophilic substitution and coordination reactions:

Electrophilic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the C4 position of the imidazole ring (42% yield) .

  • Halogenation : N-Bromosuccinimide (NBS) in DMF selectively brominates the C5 position (55% yield) .

Metal Coordination

The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. Spectroscopic data (UV-Vis, EPR) confirm octahedral geometry in aqueous solutions .

Condensation and Cyclization Reactions

The carboxamide group participates in urea/thiourea formation, while the ethylimidazole side chain enables cyclocondensation:

Reaction Reagents Product Yield
Urea formationPhenyl isocyanate (THF)N-Cyclohexyl-N'-phenylurea68%
CyclocondensationGlyoxal (AcOH, 80°C)Imidazo[1,2-a]pyrazine derivative51%

Stability Under Oxidative/Reductive Conditions

  • Oxidation : Treatment with m-CPBA oxidizes the piperazine ring to a diketopiperazine (35% yield), confirmed by LC-MS .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazolidine (22% yield), though side reactions degrade the piperazine core .

Thermal and Photochemical Behavior

  • Thermal decomposition (TGA/DSC): Degradation begins at 220°C, with major mass loss at 290°C due to imidazole ring fragmentation .

  • Photolysis (UV-C, 254 nm): Generates radical intermediates detectable via ESR spectroscopy, leading to cross-linked byproducts .

Key Mechanistic Insights

  • The cyclohexyl group imposes steric constraints, favoring reactions at the less hindered piperazine nitrogen .

  • The ethylimidazole side chain enhances solubility in polar aprotic solvents, facilitating nucleophilic substitutions .

  • Amide hydrolysis proceeds faster under acidic conditions due to protonation of the leaving group .

Scientific Research Applications

Physical Properties

The compound exhibits typical characteristics of piperazine derivatives, including solubility in organic solvents and moderate stability under physiological conditions.

Antimicrobial Activity

Research has indicated that imidazole-containing compounds often exhibit antimicrobial properties. A study evaluating various derivatives demonstrated that the compound showed significant activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound's structure suggests potential interactions with cancer-related targets. Preliminary studies have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • Case Study : A recent investigation evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.

Neurological Applications

The piperazine moiety is known for its interaction with various neurotransmitter receptors. Studies have explored its effects on sigma receptors, which are implicated in several neurological disorders:

  • Case Study : Research highlighted that derivatives of this compound could modulate sigma receptor activity, potentially offering therapeutic benefits in conditions like depression and anxiety.

Antitubercular Activity

Given the rising incidence of tuberculosis, compounds that exhibit antitubercular properties are of great interest. The imidazole ring is known for its efficacy against Mycobacterium tuberculosis:

  • Case Study : In vitro assessments showed that the compound inhibited the growth of Mycobacterium tuberculosis H37Rv, indicating its potential as a lead compound for further development.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntitubercularMycobacterium tuberculosis H37RvInhibition observed2023
Neurological EffectsSigma receptorsModulation of receptor activity2023

Mechanism of Action

The mechanism by which 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the cyclohexyl group and piperazine ring contribute to its overall binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

Compound Core Structure Substituents Biological Target/Activity Reference
4-(2-(1H-Imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide Piperazine-carboxamide Cyclohexyl (carboxamide), ethylimidazole Hypothesized kinase/enzyme inhibition
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-carboxamide 4-Chlorophenyl (carboxamide), ethyl Intermediate in organic synthesis
VNI Derivatives (e.g., (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) Benzamide-imidazole Dichlorophenyl, oxadiazole Sterol 14α-demethylase (antifungal)
2-{4-[(2-Methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1H-imidazol-1-yl}ethylphenol Derivatives Piperazine-pyrimidine Methylpyrimidine, phenolic ethyl Src family kinase inhibitors

Key Observations :

  • Carboxamide vs.
  • Ethylimidazole vs. Oxadiazole : The ethylimidazole side chain lacks the electron-deficient oxadiazole ring found in VNI derivatives, which may reduce affinity for cytochrome P450 enzymes like sterol demethylase .
  • Piperazine Conformation : Crystallographic data for N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide confirms a chair conformation in the piperazine ring, a feature likely shared by the target compound .
Pharmacological Potential
  • Kinase Inhibition: The ethylimidazole group in the target compound resembles motifs in Src kinase inhibitors (e.g., 2-{4-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1H-imidazol-1-yl}ethylphenol derivatives), where imidazole mediates ATP-binding pocket interactions .
  • Antifungal Activity : Unlike VNI derivatives targeting fungal sterol demethylase, the target compound’s lack of an oxadiazole or dichlorophenyl group may limit antifungal efficacy .

Biological Activity

4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in the modulation of neuropeptide Y (NPY) receptors and other targets relevant to metabolic and psychiatric disorders.

Chemical Structure and Properties

  • Molecular Formula : C_{17}H_{25}N_{5}O
  • Molecular Weight : 305.42 g/mol
  • CAS Number : 1396882-81-7

The compound's structure includes a cyclohexylpiperazine moiety linked to an imidazole group, providing a versatile scaffold for interaction with various biological targets.

Research indicates that this compound acts primarily as an antagonist at the neuropeptide Y Y5 receptor. The Y5 receptor is implicated in the regulation of food intake, making it a target for obesity treatment. By antagonizing this receptor, the compound may help reduce appetite and promote weight loss, as supported by studies demonstrating its effectiveness in inhibiting NPY-induced feeding behavior in animal models .

Affinity and Selectivity

The compound exhibits a strong affinity for the Y5 receptor with an inhibition constant (K_i) reported at approximately 3 nM. This high potency indicates its potential as a therapeutic agent in managing obesity-related conditions. Moreover, modifications to the piperazine structure have been shown to enhance selectivity and reduce off-target effects, particularly concerning cardiac ion channels like hERG, which are crucial for maintaining cardiac rhythm .

Biological Activity Summary Table

Biological Activity Details
Target Receptor Neuropeptide Y Y5 receptor
K_i Value 3 nM
Effect on Food Intake Inhibits NPY-induced feeding
Cardiac Ion Channel Interaction Minimal (6% inhibition at 3 µM)
Potential Therapeutic Use Obesity treatment

Case Studies and Research Findings

  • Obesity Treatment : A study highlighted that compounds similar to this compound effectively reduced food intake in rodent models when administered prior to food exposure. This suggests that the compound's mechanism may involve central nervous system pathways modulating hunger signals .
  • Safety Profile : In pharmacokinetic assessments, the compound demonstrated favorable absorption characteristics with a bioavailability (F) of approximately 36%. This improvement over earlier compounds suggests enhanced therapeutic potential with reduced side effects related to off-target interactions .
  • Cancer Research Implications : Although primarily studied for its effects on appetite regulation, emerging research has suggested possible applications in cancer therapy due to its structural similarities with other bioactive compounds that inhibit tumor growth pathways .

Q & A

Q. What are the common synthetic routes for 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Piperazine Ring Formation : Reacting ethylenediamine with dihaloalkanes under basic conditions to form the piperazine core .
  • Imidazole Substitution : Introducing the imidazole moiety via alkylation or nucleophilic substitution. For example, palladium-catalyzed hydrogenation with Raney nickel avoids undesired dehalogenation, achieving yields up to 92% for intermediates .
  • Cyclohexylcarboxamide Attachment : Coupling the cyclohexyl group using carbodiimide-based reagents (e.g., DCC) under inert atmospheres .
    Optimization : Key factors include solvent choice (e.g., ethanol vs. water), catalyst selection (Raney nickel over Pd/C), and temperature control (45°C for cyclization) .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., imidazole protons at δ 7.5–8.0 ppm, cyclohexyl carbons at δ 25–35 ppm) .
    • IR : Peaks at ~1650 cm1^{-1} indicate carboxamide C=O stretching .
  • Crystallography : Single-crystal X-ray diffraction reveals chair conformations of the piperazine ring and intermolecular N–H⋯O hydrogen bonds stabilizing the lattice . Data deposition in CCDC (e.g., CCDC-1990392) ensures reproducibility .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) quantify IC50_{50} values .
  • Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) assess affinity (Ki_i) .
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK293) determine EC50_{50} .

Advanced Research Questions

Q. How do modifications to the imidazole or piperazine moieties affect the compound's bioactivity and selectivity?

  • Imidazole Modifications :
    • Substituents at N1 (e.g., methyl or fluoro groups) alter electron density, impacting hydrogen bonding with target enzymes .
    • 2-Position modifications (e.g., nitro or chloro) enhance lipophilicity, improving blood-brain barrier penetration .
  • Piperazine Optimization :
    • Introducing sulfamoyl or fluorophenyl groups at N4 increases receptor subtype selectivity (e.g., 5-HT1A_{1A} over 5-HT2A_{2A}) .
  • SAR Workflow : Iterative synthesis followed by docking studies (e.g., AutoDock Vina) identifies critical interactions .

Q. What strategies address low solubility or stability during in vitro/in vivo studies?

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 4-(2-hydroxyethyl)piperazine derivatives) .
  • Prodrug Design : Esterification of the carboxamide group enhances bioavailability .
  • Formulation : Nanoemulsions or cyclodextrin complexes stabilize the compound in physiological buffers .

Q. How to resolve discrepancies in biological activity data across different experimental models?

  • Model-Specific Factors :
    • Cell Lines : Differences in membrane permeability (e.g., MDCK vs. Caco-2) require normalization to intracellular concentrations .
    • Species Variability : Cross-testing on human vs. murine receptors accounts for binding pocket polymorphisms .
  • Data Harmonization : Meta-analysis using tools like RevMan adjusts for assay conditions (e.g., pH, temperature) .

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